molecular formula C14H20N2O2 B3367756 (3-Amino-indan-5-yl)-carbamic acid tert-butyl ester CAS No. 194028-94-9

(3-Amino-indan-5-yl)-carbamic acid tert-butyl ester

Cat. No.: B3367756
CAS No.: 194028-94-9
M. Wt: 248.32 g/mol
InChI Key: AHZVODCGMRDGFZ-UHFFFAOYSA-N
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Description

(3-Amino-indan-5-yl)-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of indane derivatives This compound is characterized by the presence of an indane ring system, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-indan-5-yl)-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indane Ring System: The indane ring system can be synthesized through a Friedel-Crafts alkylation reaction, where benzene is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Amino Group: The amino group can be introduced through a nitration reaction followed by reduction. The indane ring system is first nitrated using a mixture of nitric acid and sulfuric acid to form the nitro derivative. The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Formation of the Carbamic Acid tert-Butyl Ester Group: The carbamic acid tert-butyl ester group can be introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-indan-5-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

    Reduction: The carbamic acid tert-butyl ester group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a palladium catalyst.

    Substitution: Common nucleophiles include halides, alkoxides, and amines.

Major Products Formed

    Oxidation: Formation of nitro derivatives or other oxidized products.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted indane derivatives.

Scientific Research Applications

(3-Amino-indan-5-yl)-carbamic acid tert-butyl ester has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

    Medicine: The compound has potential applications in drug discovery and development. Its unique structure may allow for the design of new therapeutic agents with specific biological activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-Amino-indan-5-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The amino group and carbamic acid tert-butyl ester group can form hydrogen bonds and other interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of the target molecules and pathways, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3-Amino-indan-5-yl)-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester group.

    (3-Amino-indan-5-yl)-carbamic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester group.

    (3-Amino-indan-5-yl)-carbamic acid isopropyl ester: Similar structure but with an isopropyl ester group instead of a tert-butyl ester group.

Uniqueness

The uniqueness of (3-Amino-indan-5-yl)-carbamic acid tert-butyl ester lies in its specific combination of functional groups and the indane ring system The tert-butyl ester group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules

Properties

IUPAC Name

tert-butyl N-(3-amino-2,3-dihydro-1H-inden-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-10-6-4-9-5-7-12(15)11(9)8-10/h4,6,8,12H,5,7,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZVODCGMRDGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(CCC2N)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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